6-Chloro-1-isocyanatonaphthalene
Description
6-Chloro-1-isocyanatonaphthalene (CAS: 33284-52-5) is a substituted naphthalene derivative featuring an isocyanate (-NCO) group at the 1-position and a chlorine atom at the 6-position. This compound is structurally distinct due to the electron-withdrawing chlorine substituent, which influences its electronic properties, reactivity, and intermolecular interactions. Isocyanates are critical intermediates in synthesizing polymers (e.g., polyurethanes) and pharmaceuticals, where substituents like chlorine modulate stability, regioselectivity, and application-specific performance .
Properties
Molecular Formula |
C11H6ClNO |
|---|---|
Molecular Weight |
203.62 g/mol |
IUPAC Name |
6-chloro-1-isocyanatonaphthalene |
InChI |
InChI=1S/C11H6ClNO/c12-9-4-5-10-8(6-9)2-1-3-11(10)13-7-14/h1-6H |
InChI Key |
GITMNCNLKFTFLL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Cl)C(=C1)N=C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1-isocyanatonaphthalene typically involves the chlorination of 1-isocyanatonaphthalene. The reaction is carried out under controlled conditions to ensure selective chlorination at the sixth position. Common reagents used in this process include chlorine gas and a suitable solvent such as dichloromethane. The reaction is usually performed at low temperatures to prevent over-chlorination and to achieve high yields .
Industrial Production Methods
In an industrial setting, the production of 6-Chloro-1-isocyanatonaphthalene may involve continuous flow reactors to maintain consistent reaction conditions and to scale up the production. The use of catalysts and optimized reaction parameters can enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1-isocyanatonaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Addition Reactions: The isocyanate group can react with alcohols or amines to form urethanes or ureas, respectively.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Addition: Alcohols or amines in the presence of a catalyst.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Substitution: Formation of 6-substituted naphthalene derivatives.
Addition: Formation of urethanes or ureas.
Oxidation/Reduction: Formation of various oxidized or reduced naphthalene derivatives.
Scientific Research Applications
6-Chloro-1-isocyanatonaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and protein modifications.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, coatings, and other materials
Mechanism of Action
The mechanism of action of 6-Chloro-1-isocyanatonaphthalene involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic and can react with nucleophilic sites on proteins, enzymes, or other molecules. This reactivity allows it to modify biological targets, potentially inhibiting enzyme activity or altering protein function. The chlorine atom can also participate in further chemical modifications, enhancing the compound’s versatility .
Comparison with Similar Compounds
Key Observations :
- The chlorine atom elevates boiling points due to increased molecular mass and dipole-dipole interactions.
- Positional isomerism (5- vs. 6-chloro) minimally affects boiling points but alters crystallinity and solid-state packing .
Reactivity and Chemical Behavior
Electrophilicity of the Isocyanate Group
The electron-withdrawing chlorine enhances the electrophilicity of the -NCO group in 6-Chloro-1-isocyanatonaphthalene compared to 1-isocyanatonaphthalene. This increases its reactivity toward nucleophiles (e.g., amines, alcohols), accelerating urethane or urea formation. However, steric hindrance from the 6-chloro substituent may reduce reaction rates in bulkier substrates .
Stability and Degradation
6-Chloro-1-isocyanatonaphthalene exhibits greater thermal stability than aliphatic isocyanates (e.g., methyl isocyanate) but lower stability than unsubstituted aromatic isocyanates. Hydrolysis studies show a half-life of ~12 hours in aqueous media (pH 7, 25°C), slower than 1-isocyanatonaphthalene (~8 hours) due to reduced water accessibility near the -NCO group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
